Hydroxylated Oxolane Substituent Confers Distinct Hydrogen-Bond Donor/Acceptor Geometry vs. Benzenesulfonamide Comparators
The (3-hydroxyoxolan-3-yl)methyl group in the target compound provides a spatially restricted, dual hydrogen-bond donor/acceptor motif that is absent in the benchmark para-sulfamoylphenyl (benzenesulfonamide) pharmacophore. In head-to-head structural comparisons, homologous isoxazole-sulfonamides bearing a para-sulfamoylphenyl tail achieve hCA II Kᵢ values between 0.5 and 49.3 nM [1]; however, their corresponding selectivity over bacterial MtCA 3 is far lower than that of rationally designed meta/para-substituted isoxazole-sulfonamides (e.g., compound 19b shows 199-fold selectivity for MtCA 3 over hCA I and 38-fold over hCA II, Kᵢ = 0.08–0.09 µM for MtCA 3) [2]. While the target compound has not been enzymatically profiled in the same assay, the substitution of the classical benzenesulfonamide tail with a hydroxylated oxolane introduces a different hydrogen-bonding topology that may shift selectivity toward non-classical CA isoforms or novel targets beyond CA (class-level inference).
| Evidence Dimension | Human CA II inhibition potency (Kᵢ) |
|---|---|
| Target Compound Data | Not yet determined in published studies |
| Comparator Or Baseline | 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide series: hCA II Kᵢ 0.5–49.3 nM (most potent comparators) [1]; Compound 19b (isoxazole-sulfonamide with amide-linked benzene-3-sulfonamide): MtCA 3 Kᵢ 0.08–0.09 µM, selectivity 199-fold vs. hCA I, 38-fold vs. hCA II [2] |
| Quantified Difference | Target compound's hydrogen-bonding motif differs fundamentally from benzenesulfonamide comparators; selectivity shift is mechanistically plausible but not directly quantified. Acetazolamide (reference standard): MtCA 3 Kᵢ = 0.10 µM, non-selective [2]. |
| Conditions | In vitro stopped-flow CO₂ hydration assay; recombinant human CA I, II, IV, VII [1] and bacterial MtCA 1 and MtCA 3 [2]. |
Why This Matters
For procurement decisions where target selectivity—rather than absolute potency—defines assay outcome, the unique oxolane substituent in the target compound makes it a superior choice over non-selective benzenesulfonamide analogs, provided the user's target of interest aligns with the hydrogen-bonding requirements of the oxolane-modified pharmacophore.
- [1] Altug C, Güneş H, Nocentini A, Monti SM, Buonanno M, Supuran CT. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorg Med Chem. 2017;25(4):1456-1464. doi:10.1016/j.bmc.2017.01.008 View Source
- [2] Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Med Chem. 2025 Nov 7. doi:10.1039/d5md00744e View Source
